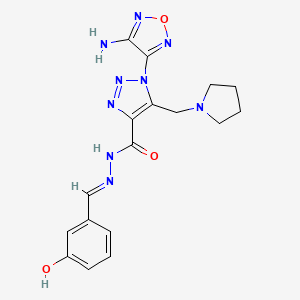
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(3-hydroxybenzylidene)-5-(1-pyrrolidinylmethyl)-1H-1,2,3-triazole-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’~4~-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]-5-(1-PYRROLIDINYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a hydrazide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’~4~-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]-5-(1-PYRROLIDINYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multi-step organic reactions. The process may start with the formation of the oxadiazole ring through cyclization reactions involving hydrazine derivatives and carboxylic acids. The triazole ring can be synthesized via azide-alkyne cycloaddition reactions. The final compound is obtained by coupling these intermediates under specific conditions, such as using catalysts or specific solvents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’~4~-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]-5-(1-PYRROLIDINYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its various functional groups could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structure suggests it may have activity against certain diseases, and it could be a lead compound for developing new drugs.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’~4~-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]-5-(1-PYRROLIDINYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings.
Oxadiazole Derivatives: Compounds with similar oxadiazole rings.
Hydrazide Derivatives: Compounds with similar hydrazide groups.
Uniqueness
What sets 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’~4~-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]-5-(1-PYRROLIDINYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE apart is its combination of multiple functional groups in a single molecule
Eigenschaften
Molekularformel |
C17H19N9O3 |
|---|---|
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C17H19N9O3/c18-15-16(23-29-22-15)26-13(10-25-6-1-2-7-25)14(20-24-26)17(28)21-19-9-11-4-3-5-12(27)8-11/h3-5,8-9,27H,1-2,6-7,10H2,(H2,18,22)(H,21,28)/b19-9+ |
InChI-Schlüssel |
SNEHZTQWSZJVPM-DJKKODMXSA-N |
Isomerische SMILES |
C1CCN(C1)CC2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=CC(=CC=C4)O |
Kanonische SMILES |
C1CCN(C1)CC2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC(=CC=C4)O |
Löslichkeit |
4.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


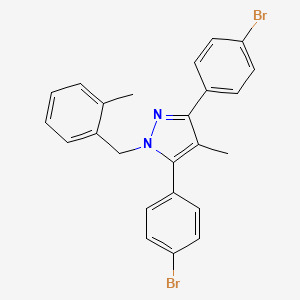
![5-{[5-(Diethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10910318.png)
![2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10910320.png)
![5,8-Di-morpholin-4-yl-1,2,3,4-tetrahydro-7-thia-6,9,10,11-tetraaza-benzo[c]fluorene](/img/structure/B10910323.png)
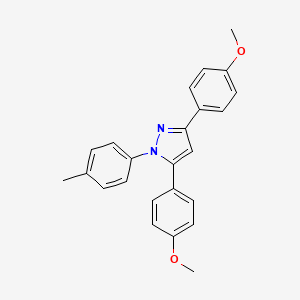
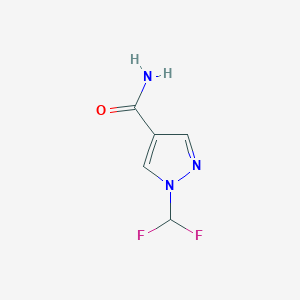
![methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B10910354.png)
![2-[4-chloro-3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10910355.png)
![5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B10910358.png)
![3,5-bis(4-bromophenyl)-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methyl-1H-pyrazole](/img/structure/B10910377.png)
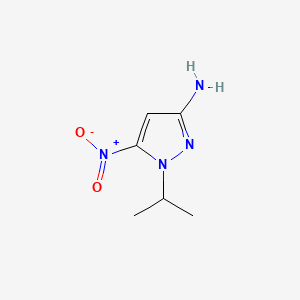
![4-Bromo-2-[(6-quinolylimino)methyl]phenol](/img/structure/B10910381.png)
![Methyl 4-[4-(acetyloxy)-3-methoxyphenyl]-1,2,7,7-tetramethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10910401.png)
![2-bromo-N-(4-{[2-(2-methylcyclohexylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B10910402.png)
